molecular formula C20H34O2 B3026117 9Z,12Z,15Z-octadecatrienoic-17,17,18,18,18-d5 acid, ethyl ester

9Z,12Z,15Z-octadecatrienoic-17,17,18,18,18-d5 acid, ethyl ester

Cat. No.: B3026117
M. Wt: 311.5 g/mol
InChI Key: JYYFMIOPGOFNPK-OKJRVMKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

α-Linolenic acid ethyl ester-d5 is intended for use as an internal standard for the quantification of α-linolenic acid ethyl ester by GC- or LC-MS. α-Linolenic acid ethyl ester is an esterified form of α-linolenic acid. It increases cyclin E levels and the activity of Cdk2/cyclin E, ERK, and JNK in hepatic stellate cells when used at a concentration of 50 μM. α-Linolenic acid ethyl ester (25 μg/ml) inhibits the growth of S. mutans, C. albicans, and P. gingivalis by 98, 72, and 92%, respectively, in vitro. It has been found in biodiesel produced from castor oil using ethanol. α-Linolenic acid ethyl ester has been used as a substrate in lipid peroxidation assays for antioxidant activity.

Mechanism of Action

Target of Action

Ethyl linolenate-d5, also known as 9Z,12Z,15Z-octadecatrienoic-17,17,18,18,18-d5 acid, ethyl ester or ethyl (9Z,12Z,15Z)-17,17,18,18,18-pentadeuteriooctadeca-9,12,15-trienoate, is a fatty acid ethyl ester It is known that polyunsaturated fatty acids (pufas) like ethyl linolenate-d5 can influence cellular lipid metabolism and eicosanoid biosynthesis .

Mode of Action

It is known that pufas and their metabolites, eicosanoids, are considered as important mediators and modulators of the intracellular network of signals . They change oxidative metabolism and may have a direct effect on gene expression when activating the specific nuclear receptors and transcription factors .

Biochemical Pathways

Ethyl linolenate-d5, as a PUFA, is involved in various biochemical pathways. It can interfere with cellular lipid metabolism and eicosanoid biosynthesis . Eicosanoids, derived from PUFAs, have anti-inflammatory and anti-atherogenic properties .

Pharmacokinetics

A study on the distribution of deuterated linoleic and α-linolenic acids in rats showed that these pufas and their metabolites were found in various tissues, with adipose, skin, and muscle tissues accumulating the most . This suggests that Ethyl linolenate-d5 might have similar distribution and metabolism.

Result of Action

Ethyl linolenate-d5 has been reported to play an active role in the inhibition of cellular production of melanin, indicating potential anti-melanogenesis effects . This suggests that it could have applications in skin health and cosmetics.

Action Environment

The action of Ethyl linolenate-d5 can be influenced by various environmental factors. For instance, it is sensitive to light , which could affect its stability and efficacy. Furthermore, it is slowly oxidized in air , which could also impact its action.

Biochemical Analysis

Biochemical Properties

Ethyl linolenate-d5 interacts with various enzymes, proteins, and other biomolecules in the body. It is used as an internal standard for the quantification of alpha-linolenic acid ethyl ester by GC- or LC-MS . It has been found to play an active role in inhibiting the cellular production of melanin, indicating its potential interaction with enzymes involved in melanin synthesis .

Cellular Effects

Ethyl linolenate-d5 has been observed to influence cell function, particularly in relation to melanin production. It has been found to inhibit the growth of certain microorganisms by up to 98% in vitro, suggesting that it may have antimicrobial properties

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is used as a substrate in lipid peroxidation assays for antioxidant activity .

Dosage Effects in Animal Models

The effects of Ethyl linolenate-d5 at different dosages in animal models have not been extensively studied. It is known that the compound has been used in studies involving rats to achieve a specific n-6 fatty acid deficiency model .

Transport and Distribution

It is known that the compound is used as an internal standard for the quantification of alpha-linolenic acid ethyl ester by GC- or LC-MS .

Subcellular Localization

It is known that the compound is used as an internal standard for the quantification of alpha-linolenic acid ethyl ester by GC- or LC-MS

Properties

IUPAC Name

ethyl (9Z,12Z,15Z)-17,17,18,18,18-pentadeuteriooctadeca-9,12,15-trienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h5-6,8-9,11-12H,3-4,7,10,13-19H2,1-2H3/b6-5-,9-8-,12-11-/i1D3,3D2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYFMIOPGOFNPK-OKJRVMKZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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9Z,12Z,15Z-octadecatrienoic-17,17,18,18,18-d5 acid, ethyl ester
Reactant of Route 2
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9Z,12Z,15Z-octadecatrienoic-17,17,18,18,18-d5 acid, ethyl ester
Reactant of Route 3
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9Z,12Z,15Z-octadecatrienoic-17,17,18,18,18-d5 acid, ethyl ester
Reactant of Route 4
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9Z,12Z,15Z-octadecatrienoic-17,17,18,18,18-d5 acid, ethyl ester
Reactant of Route 5
Reactant of Route 5
9Z,12Z,15Z-octadecatrienoic-17,17,18,18,18-d5 acid, ethyl ester
Reactant of Route 6
Reactant of Route 6
9Z,12Z,15Z-octadecatrienoic-17,17,18,18,18-d5 acid, ethyl ester

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